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Abstract
Compound OD36 is a potent, cell-permeable, macrocyclic small molecule that functions as a

dual inhibitor of Receptor-Interacting Protein Kinase 2 (RIPK2) and Activin receptor-like kinase

2 (ALK2). Identified as a highly selective, ATP-competitive inhibitor, OD36 demonstrates

nanomolar efficacy in blocking inflammatory signaling pathways mediated by RIPK2 and shows

significant activity against ALK2, a key receptor in bone morphogenetic protein (BMP)

signaling. Its ability to potently suppress NOD2-mediated inflammatory responses in vitro and

reduce inflammation in vivo positions OD36 as a valuable tool for studying inflammatory

diseases and as a lead compound for the development of therapeutics targeting conditions like

Crohn's disease, sarcoidosis, and fibrodysplasia ossificans progressiva (FOP). This guide

provides a comprehensive overview of the biological functions of OD36, including its

mechanism of action, quantitative inhibitory data, detailed experimental protocols for its

characterization, and visual diagrams of the relevant signaling pathways and experimental

workflows.

Core Mechanism of Action
OD36 exerts its biological effects by targeting the ATP-binding pockets of two distinct

serine/threonine kinases: RIPK2 and ALK2.
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RIPK2 Inhibition: OD36 is a highly potent inhibitor of RIPK2, a critical kinase that transduces

signals from the intracellular bacterial sensors, NOD1 and NOD2.[1][2] Upon activation by

bacterial muramyl dipeptide (MDP), NOD2 recruits and activates RIPK2 through

autophosphorylation.[3] Activated RIPK2 is essential for initiating downstream signaling

cascades that lead to the activation of NF-κB and MAP kinases (MAPK), culminating in the

production of pro-inflammatory cytokines.[4][5] OD36 acts as an ATP-competitive inhibitor,

binding to the ATP pocket of RIPK2 and preventing its autophosphorylation, thereby blocking

all subsequent downstream inflammatory signaling.[3] This mechanism has been confirmed

in experiments where a T95M mutation in the RIPK2 ATP-binding pocket confers resistance

to OD36.[3]

ALK2 Inhibition: OD36 also binds effectively to the ATP pocket of ALK2 (also known as

ACVR1), a type I BMP receptor.[6][7] ALK2 is crucial for mediating BMP signaling, which

plays a key role in bone formation and tissue homeostasis.[6] Gain-of-function mutations in

ALK2, such as the R206H mutation, are the primary cause of the rare genetic disorder

fibrodysplasia ossificans progressiva (FOP), leading to aberrant bone formation.[6] OD36
potently antagonizes both wild-type and mutant ALK2 signaling, inhibiting the downstream

phosphorylation of Smad1/5 and subsequent osteogenic differentiation.[6][7]

Quantitative Inhibitory Data
The potency and selectivity of OD36 have been characterized across various biochemical and

cellular assays. The key quantitative metrics are summarized below.

Target Assay Type Metric Value (nM) Reference(s)

RIPK2
Biochemical

Kinase Assay
IC50 5.3 [6][8]

ALK2 (ACVR1)
Biochemical

Kinase Assay
IC50 47 [6]

ALK2 (ACVR1) Binding Assay K 37 [6][7]

ALK2 R206H

(mutant)

Biochemical

Kinase Assay
IC50 22 [6]

ALK1 (ACVRL1) Binding Assay K 90 [6]
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Signaling Pathways and Experimental Workflows
Visual diagrams provide a clear understanding of the compound's mechanism and the methods

used for its evaluation.
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Caption: NOD2-RIPK2 signaling pathway and inhibition by OD36.
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Caption: Workflow for in vivo evaluation of OD36 in a peritonitis model.

Detailed Experimental Protocols
The following protocols are based on methodologies described in the primary literature,

particularly Tigno-Aranjuez et al., 2014, J Biol Chem.

In Vitro RIPK2 Kinase Inhibition Assay (ADP-Glo™
Format)
This protocol describes a method to determine the IC50 of OD36 against purified RIPK2

enzyme by measuring ADP production.

Materials:

Recombinant human RIPK2 enzyme

Kinase Buffer (40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 μM DTT)

ATP solution

OD36 compound (serial dilutions in DMSO)

ADP-Glo™ Kinase Assay Kit (Promega)

384-well white assay plates

Procedure:

Prepare serial dilutions of OD36 in Kinase Buffer. The final DMSO concentration in the

assay should not exceed 1%.

Add 1 µL of the diluted OD36 or vehicle (DMSO) to the wells of a 384-well plate.

Add 2 µL of RIPK2 enzyme (e.g., 10 ng) diluted in Kinase Buffer to each well.
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Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix (e.g., Myelin Basic

Protein and 50 µM ATP) to each well.

Incubate the plate at room temperature for 60 minutes.

Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™

Reagent.

Incubate for 40 minutes at room temperature.

Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent.

Incubate for 30 minutes at room temperature.

Read the luminescence on a plate reader.

Calculate the percent inhibition for each OD36 concentration relative to vehicle controls

and determine the IC50 value using non-linear regression analysis.

Cellular Assay: Inhibition of MDP-Induced Signaling
(Western Blot)
This protocol details the assessment of OD36's ability to block RIPK2-mediated NF-κB and

MAPK signaling in cells.

Materials:

HT-29 or Bone Marrow-Derived Macrophages (BMDMs)

Complete cell culture medium

OD36 compound

Muramyl dipeptide (MDP)

RIPA Lysis Buffer with protease and phosphatase inhibitors

BCA Protein Assay Kit
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Primary antibodies: anti-phospho-IκBα, anti-phospho-p38, anti-total-IκBα, anti-total-p38,

anti-β-actin

HRP-conjugated secondary antibodies

ECL detection reagent

Procedure:

Seed cells (e.g., HT-29) in 6-well plates and grow to 80-90% confluency.

Pre-treat the cells with various concentrations of OD36 (e.g., 10-500 nM) or vehicle

(DMSO) for 2 to 12 hours.

Stimulate the cells with MDP (e.g., 10 µg/mL) for specified time points (e.g., 0, 15, 30, 60

minutes).

After stimulation, immediately wash cells with ice-cold PBS and lyse with 100 µL of ice-

cold RIPA buffer.

Scrape the cells, collect the lysate, and clarify by centrifuging at 14,000 x g for 15 minutes

at 4°C.

Determine the protein concentration of the supernatant using a BCA assay.

Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli

sample buffer and boiling for 5 minutes.

Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

Transfer the separated proteins to a PVDF membrane.

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

Incubate the membrane with the desired primary antibody (e.g., anti-phospho-IκBα)

overnight at 4°C.
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Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash again and detect the signal using an ECL reagent and an imaging system.

Re-probe the blot for total protein and a loading control (e.g., β-actin) to confirm equal

loading.

In Vivo MDP-Induced Peritonitis Model
This protocol outlines the procedure to evaluate the anti-inflammatory efficacy of OD36 in vivo.

[3][9]

Materials:

C57BL/6 mice (8-10 weeks old)

OD36 compound

Vehicle solution (e.g., DMSO, PEG300, Tween80, water)

Muramyl dipeptide (MDP) dissolved in sterile saline

Sterile PBS

FACS buffer (PBS with 2% FBS)

Antibodies for flow cytometry (e.g., anti-Ly6G for neutrophils, anti-CD11b)

Procedure:

Acclimatize mice for at least one week before the experiment.

Prepare the OD36 dosing solution. A typical formulation involves dissolving OD36 in

DMSO, then mixing with PEG300, Tween80, and finally ddH₂O.

Administer OD36 (6.25 mg/kg) or vehicle solution via intraperitoneal (i.p.) injection.[3]
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After 30 minutes, induce peritonitis by administering MDP (150 µg per mouse) via i.p.

injection.[3]

Four hours after the MDP injection, euthanize the mice by CO₂ inhalation.

Perform a peritoneal lavage by injecting 3-5 mL of ice-cold sterile PBS into the peritoneal

cavity, gently massaging the abdomen, and aspirating the fluid.

Keep the lavage fluid on ice. Centrifuge the fluid at 400 x g for 5 minutes at 4°C to pellet

the cells.

Resuspend the cell pellet in FACS buffer.

Determine the total number of white blood cells using a hemocytometer or an automated

cell counter.

For differential cell counts, stain the cells with fluorescently-labeled antibodies against

specific immune cell markers (e.g., Ly6G for neutrophils).

Analyze the stained cells using a flow cytometer to quantify the recruitment of

inflammatory cells, particularly neutrophils and lymphocytes, to the peritoneum.

Compare the cell counts between the vehicle-treated and OD36-treated groups to

determine the compound's efficacy in reducing inflammation.

Conclusion
OD36 is a well-characterized dual inhibitor of RIPK2 and ALK2 with potent activity in the

nanomolar range. Its mechanism as an ATP-competitive inhibitor of RIPK2 effectively

abrogates NOD2-mediated inflammatory signaling, highlighting its potential for treating

inflammatory disorders. Simultaneously, its inhibition of ALK2 signaling provides a strong

rationale for its investigation in diseases of aberrant bone formation like FOP. The data and

protocols presented in this guide offer a robust framework for researchers and drug developers

to further investigate the biological functions and therapeutic potential of OD36 and related

macrocyclic kinase inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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